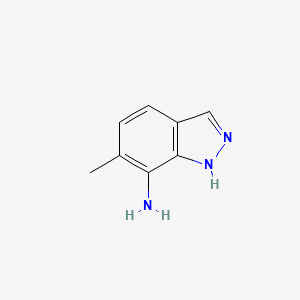

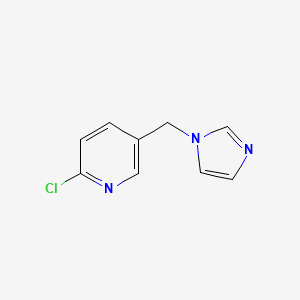

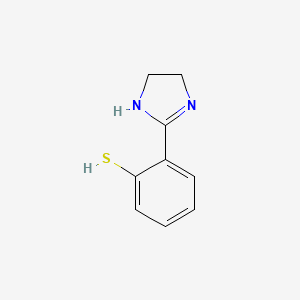

6-methyl-1H-indazol-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of indazole derivatives often involves Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection processes. For instance, the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivative through a domino process involving these steps has been reported, showcasing the typical pathway for creating substituted indoles, which are closely related to indazoles (Lovel Kukuljan et al., 2016). Additionally, methods for creating 7-amino-substituted triazoles demonstrate the versatility in synthesizing nitrogen-containing heterocycles, which are structurally similar to indazoles (A. Dolzhenko et al., 2008).

Molecular Structure Analysis The molecular and crystal structure of indazole derivatives reveals intricate details about their configuration. For instance, the study of different substituted triazoles and their crystalline structure provides insights into the hydrogen bonding patterns, which are crucial for understanding the molecular arrangement of indazoles in solid state (A. Dolzhenko et al., 2011).

Chemical Reactions and Properties Indazole compounds participate in a variety of chemical reactions, reflecting their reactive nature and the potential for functionalization. For example, the synthesis of novel derivatives of 1,4,7-triazacyclononane from triazatricyclo[5.2.1.0^4,10]decane illustrates the functional group modifications possible on nitrogen-containing heterocycles (Andrew C. Warden et al., 2001).

Applications De Recherche Scientifique

Anticancer Activity

- Indazole derivatives, including those with a 6-aminoindazole structure, have demonstrated significant anticancer activity. A study found that certain 6-substituted amino-1H-indazole derivatives exhibited potent antiproliferative activity in various human cancer cell lines (Hoang et al., 2022).

Molecular Probe Design

- Indazole ring systems, including 1H-indazole-6-amine derivatives, have been utilized in the design of molecular probes and luminescent materials due to their interesting chemical properties and varied biological activities (Núñez et al., 2012).

Synthesis of Heterocycles

- Novel methods for synthesizing indazole derivatives, including 1H-indazoles, have been developed. These methods are significant for creating heterocyclic compounds that are widely applicable in medicinal chemistry (Park et al., 2021).

Catalyst Development

- Indazole derivatives have been used in developing catalysts for chemical reactions. For instance, indazoles have been synthesized using rhodium and copper-catalyzed reactions, highlighting their role in facilitating efficient chemical syntheses (Wang & Li, 2016).

Corrosion Inhibition

- Certain indazole derivatives have been synthesized and applied as corrosion inhibitors for metals like copper. This application is significant in materials science and engineering (Qiang et al., 2018).

Plant-Growth Regulation

- Indazole derivatives have been explored for their potential in regulating plant growth, indicating their utility in agricultural sciences (Qin et al., 2010).

Safety And Hazards

Orientations Futures

6-Methyl-1H-indazol-7-amine and other 6-substituted aminoindazole derivatives have been designed, synthesized, and evaluated for bioactivities . These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials, and the important anticancer activity of the indazole scaffold . One of them exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . These findings suggest that 6-methyl-1H-indazol-7-amine and similar compounds could be promising for further development as potential anticancer agents .

Propriétés

IUPAC Name |

6-methyl-1H-indazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOWMGXCQUCKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363181 |

Source

|

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-indazol-7-amine | |

CAS RN |

221681-91-0 |

Source

|

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)